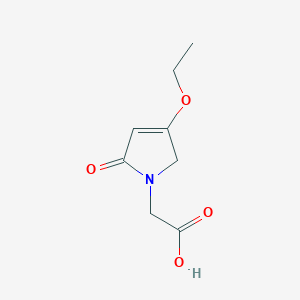

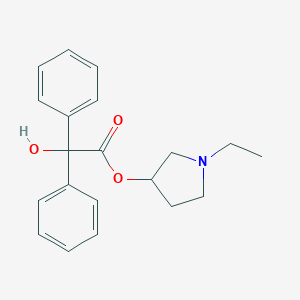

Benzilic Acid 1-Ethyl-3-pyrrolidinyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

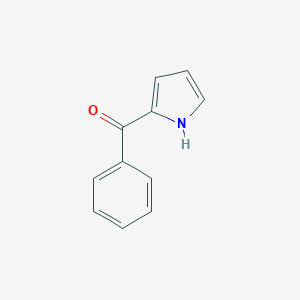

Benzilic acid 1-ethyl-3-pyrrolidinyl ester is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the benzilic acid ester . The first paper discusses the crystal structure of a pyrrole derivative, which is relevant due to the pyrrolidinyl group in benzilic acid 1-ethyl-3-pyrrolidinyl ester . The second paper explores the synthesis and characterization of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes, which is pertinent due to the ethyl group present in the benzilic acid ester .

Synthesis Analysis

The synthesis of benzilic acid 1-ethyl-3-pyrrolidinyl ester is not explicitly covered in the provided papers. However, the synthesis of related compounds involves the use of substituted pyridine and aniline ligands in complex formation . This suggests that the synthesis of benzilic acid ester could potentially involve similar strategies of functional group substitution and complexation.

Molecular Structure Analysis

The molecular structure of compounds similar to benzilic acid 1-ethyl-3-pyrrolidinyl ester can be deduced from the first paper, which describes the crystal structure of a pyrrole derivative with a planar pyrrolic ring and specific angles between the planes of different substituents . This information can be used to hypothesize about the molecular geometry and conformation of the benzilic acid ester.

Chemical Reactions Analysis

While the chemical reactions of benzilic acid 1-ethyl-3-pyrrolidinyl ester are not detailed in the papers, the second paper does discuss the oxygenation studies of diiron(II) complexes with substituted ligands . This indicates that the compound may also undergo oxidation reactions, possibly influenced by the proximity of substituents to reactive centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzilic acid 1-ethyl-3-pyrrolidinyl ester can be inferred from the properties of structurally related compounds. The first paper indicates that the crystal structure is supported by hydrogen bonds and C–H…π interactions, which could also be relevant for the benzilic acid ester's physical properties, such as solubility and crystal packing . The second paper's discussion on the geometry of diiron(II) compounds and the effects of substituents on the metal center geometry could imply similar considerations for the benzilic acid ester's chemical reactivity and interactions .

Scientific Research Applications

Biocompatible Materials from Hyaluronan Esterification

Research on biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives obtained through partial or total esterification. These materials, such as ethyl and benzyl hyaluronan esters, show promise for a range of clinical applications due to their varied biological properties. The type and extent of esterification significantly affect these materials' biological and physico-chemical properties, indicating potential for further exploration of unexplored derivatives (Campoccia et al., 1998).

Environmental Presence and Toxicity of Esters

Esters of para-hydroxybenzoic acid (parabens), including those with alkyl or benzyl groups, have been reviewed for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products. This review highlights the need for further studies on the toxicity of halogenated by-products of parabens, which may be more stable and persistent than their parent compounds (Haman et al., 2015).

Phthalates in Food and Packaging

A review on phthalate esters, used as plasticizers in food processing and packaging, addresses their occurrence in food, toxicological aspects, and human health effects. It also summarizes analytical methods for phthalate detection, underscoring the increased awareness and analysis of these compounds in recent years. This review suggests the progression of sample preparation and analysis techniques and the importance of monitoring phthalate levels in food to ensure safety (Harunarashid et al., 2017).

Lactic Acid as a Biotechnological Route

Lactic acid, produced by fermenting biomass sugars, is a crucial feedstock for green chemistry, leading to the production of various valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester via chemical and biotechnological routes. This review underscores lactic acid's role in developing sustainable biopolymers and other derivatives, reflecting its potential for broader applications in biotechnology (Gao et al., 2011).

Safety And Hazards

properties

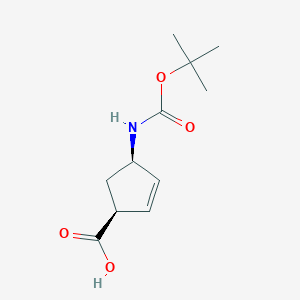

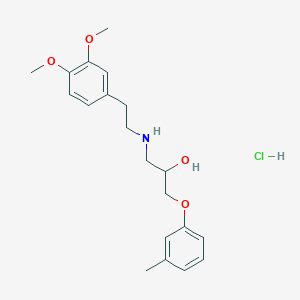

IUPAC Name |

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

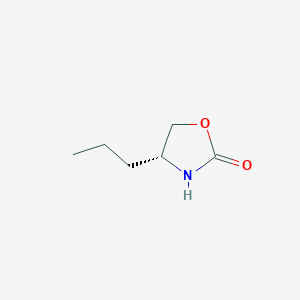

InChI |

InChI=1S/C20H23NO3/c1-2-21-14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,2,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINSZIYEKJQFMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

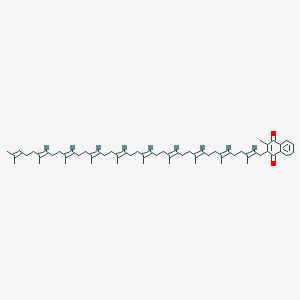

Canonical SMILES |

CCN1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276819 |

Source

|

| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzilic Acid 1-Ethyl-3-pyrrolidinyl Ester | |

CAS RN |

94576-88-2 |

Source

|

| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)